An In-depth Technical Guide on Glutarate Esters: Focus on Diisobutyl Glutarate
An In-depth Technical Guide on Glutarate Esters: Focus on Diisobutyl Glutarate
Disclaimer: The term "Diisooctyl glutarate" is not consistently defined in scientific literature and chemical databases. There is significant ambiguity regarding its precise chemical structure and corresponding identifiers such as a CAS number. Searches for this compound often lead to information on related but distinct chemicals. This guide will focus on the well-characterized compound Diisobutyl glutarate , as a representative glutarate ester, and will also provide available data on other related glutarate esters for comparative purposes.
Introduction to Glutarate Esters
Glutarate esters are diesters of glutaric acid (pentanedioic acid). They are utilized in a variety of industrial applications, including as plasticizers, solvents, and intermediates in chemical synthesis. Their physical and chemical properties are largely determined by the nature of the alcohol moieties esterified to the glutaric acid backbone. This guide provides a detailed overview of the chemical properties and structure of diisobutyl glutarate, a common example of a glutarate ester.
Chemical Structure and Identification of Diisobutyl Glutarate
Diisobutyl glutarate is the diester of glutaric acid and isobutanol. Its structure consists of a central five-carbon glutarate chain with two isobutyl groups attached via ester linkages.
Molecular Structure Visualization:
Caption: 2D structure of Diisobutyl Glutarate.
Table 1: Chemical Identifiers for Diisobutyl Glutarate
| Identifier | Value |
| CAS Number | 71195-64-7[1][2][3][4] |
| Molecular Formula | C13H24O4[1][2][3][4] |
| IUPAC Name | bis(2-methylpropyl) pentanedioate[4] |
| Synonyms | Diisobutyl pentanedioate, Glutaric acid diisobutyl ester[1][2][3] |
| InChI | InChI=1S/C13H24O4/c1-10(2)8-16-12(14)6-5-7-13(15)17-9-11(3)4/h10-11H,5-9H2,1-4H3[1][2][3] |
| InChIKey | UFWRCRCDRAUAAO-UHFFFAOYSA-N[1][2][3] |
| SMILES | CC(C)COC(=O)CCCC(=O)OCC(C)C[4] |
Physicochemical Properties
The physicochemical properties of diisobutyl glutarate are summarized in the table below. These properties are crucial for determining its applications and for ensuring safe handling and storage.
Table 2: Physicochemical Properties of Diisobutyl Glutarate
| Property | Value |
| Molecular Weight | 244.33 g/mol [1][4] |
| Boiling Point | 267 °C at 760 mmHg |
| Density | 0.974 g/cm³ |
| Flash Point | 116.3 °C |
| LogP | 2.55510 |
| Refractive Index | 1.437 |
Spectroscopic Data
-
¹H NMR: Expected signals would include triplets and multiplets for the methylene protons of the glutarate backbone, a doublet for the methylene protons of the isobutyl groups, a multiplet for the methine proton of the isobutyl groups, and a doublet for the terminal methyl protons of the isobutyl groups.
-
¹³C NMR: Carbon signals would be expected for the carbonyl carbons of the ester groups, the methylene carbons of the glutarate backbone, and the carbons of the isobutyl groups.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretching of the ester functional group would be prominent, typically in the region of 1735-1750 cm⁻¹. C-O stretching bands would also be present, along with C-H stretching and bending vibrations for the alkyl portions of the molecule.
Experimental Protocols
Specific, detailed experimental protocols for the synthesis and analysis of diisobutyl glutarate are not widely published in readily accessible literature. However, general methods for the synthesis of esters and the analysis of related compounds can be applied.
Synthesis: A common method for the synthesis of esters like diisobutyl glutarate is through Fischer esterification . This would involve reacting glutaric acid with an excess of isobutanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the product, often with the removal of water as it is formed.
Workflow for a Generic Fischer Esterification:
Caption: Generalized workflow for Fischer esterification.
Analytical Methods: The analysis of glutarate esters can be performed using standard chromatographic techniques. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for the quantification and identification of these compounds. High-performance liquid chromatography (HPLC) could also be employed, particularly for less volatile glutarate esters.
Safety and Handling
Safety data for diisobutyl glutarate is not extensively available. However, based on the safety data sheets (SDS) of similar short-chain dialkyl esters, the following general precautions should be observed:
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep containers tightly closed.
-
Hazards: May cause skin and eye irritation. Inhalation of vapors or mists may cause respiratory tract irritation.
It is crucial to consult the specific Safety Data Sheet for any chemical before handling.
Data on Related Glutarate Esters
For the purpose of comparison, a summary of identifiers for other related glutarate esters is provided below.
Table 3: Identifiers for Other Glutarate Esters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Dimethyl glutarate | 1119-40-0 | C7H12O4 | 160.17 |
| Diethyl glutarate | 818-38-2 | C9H16O4 | 188.22 |
| Dibutyl glutarate | 6624-57-3 | C13H24O4 | 244.33 |
| Diisodecyl glutarate | 53389-77-2 | C25H48O4 | 412.65 |
Conclusion
While the specific compound "diisooctyl glutarate" remains ambiguously defined in the public domain, this guide provides a comprehensive overview of a closely related and well-characterized analogue, diisobutyl glutarate. The provided data on its chemical properties, structure, and general synthetic and analytical methodologies serves as a valuable resource for researchers, scientists, and drug development professionals working with glutarate esters. It is recommended to use specific CAS numbers for procurement and in scientific communications to avoid ambiguity.
